[(2,3-Dichlorophenyl)methyl](2-methylbutan-2-yl)amine

Lipophilicity LogP Drug Design

Researchers exploring catecholamine modulation face a critical supply gap: generic benzylamines fail to replicate the unique 2,3-dichloro pharmacophore essential for phenylethanolamine N-methyltransferase (PNMT) inhibitor design. This compound directly solves that bottleneck. - Validated Pharmacophore: The 2,3-dichlorophenyl motif mirrors LY-78335, a known PNMT inhibitor, enabling focused library synthesis and SAR studies on epinephrine biosynthesis. - Synthetic Versatility: Differential ortho/meta chlorine reactivity allows sequential, site-selective cross-coupling (Suzuki, Buchwald-Hartwig) for constructing complex, non-symmetrical architectures. - Supply Assurance: Available in batch-tested 95% purity with full analytical documentation, supporting reproducible research and streamlined procurement.

Molecular Formula C12H17Cl2N
Molecular Weight 246.17 g/mol
Cat. No. B13289404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,3-Dichlorophenyl)methyl](2-methylbutan-2-yl)amine
Molecular FormulaC12H17Cl2N
Molecular Weight246.17 g/mol
Structural Identifiers
SMILESCCC(C)(C)NCC1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C12H17Cl2N/c1-4-12(2,3)15-8-9-6-5-7-10(13)11(9)14/h5-7,15H,4,8H2,1-3H3
InChIKeyCWNDMJLQOCTIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2,3-Dichlorophenyl)methyl](2-methylbutan-2-yl)amine Chemical Identity & Baseline Profile


[(2,3-Dichlorophenyl)methyl](2-methylbutan-2-yl)amine (CAS 932261-70-6) is a tertiary benzylamine derivative with the molecular formula C12H17Cl2N and a molecular weight of 246.18 g/mol . Its structure consists of a 2,3-dichlorophenyl ring linked via a methylene bridge to a sterically hindered 2-methylbutan-2-yl (tert-amyl) amine group . This compound belongs to a broader class of halogenated benzylamines that are often utilized as synthetic building blocks or pharmacological probes, but publicly available, comparator-driven quantitative evidence for this specific molecule is extremely limited .

[(2,3-Dichlorophenyl)methyl](2-methylbutan-2-yl)amine: Interchangeability Risk


Generic substitution among substituted benzylamines is scientifically unsound due to the profound impact of regioisomerism and N-alkyl sterics on molecular recognition, physicochemical properties, and reactivity. Even a minor shift in the chlorine substitution pattern from the 2,3- to the 2,4- or 3,4-positions on the phenyl ring demonstrably alters electron distribution, dipole moment, and target binding conformations [1]. Furthermore, replacing the bulky tert-amyl group on the amine with smaller or differently branched alkyl chains (e.g., n-pentyl, sec-butyl) directly changes basicity, logP, and steric shielding of the amine lone pair, which are critical for pharmacological activity and synthetic selectivity [2]. Without explicit head-to-head biological or reactivity data, assuming two in-class analogs are functionally equivalent poses a high risk of experimental failure, as documented in structure-activity relationship (SAR) principles for related amine classes [1].

[(2,3-Dichlorophenyl)methyl](2-methylbutan-2-yl)amine Differentiation Evidence


Lipophilicity Comparison: N-Alkyl Chain Analogs

The computed partition coefficient (XLogP3-AA) differentiates the target compound from its closely related N-alkyl chain analogs. The target compound, with its branched tert-amyl chain, exhibits a specific logP value that balances lipophilicity and steric bulk. This value can be contrasted with the computed XLogP3-AA of 4.3 for the linear N-pentyl chain analog ([(2,3-Dichlorophenyl)methyl](pentyl)amine), illustrating how N-alkyl branching modifies physicochemical properties critical for membrane permeability and off-target binding [1].

Lipophilicity LogP Drug Design Physicochemical Properties SAR

Regioisomeric Impact on Bioactivity: 2,3- vs 2,4-Dichlorophenyl

The 2,3-dichlorophenyl motif is a recognized pharmacophore for potent phenylethanolamine N-methyltransferase (PNMT) inhibition, as demonstrated by the high-affinity inhibitor LY-78335 (2,3-dichloro-α-methylbenzylamine, DCMB). Published data shows LY-78335 strongly suppresses growth hormone release in vivo [1]. This provides an inferential baseline for the potential biological relevance of the 2,3-dichloro substitution pattern in the target compound, which is absent from the structurally similar but commercially available 2,4-dichloro regioisomer (N-[(2,4-dichlorophenyl)methyl]-2-methylbutan-2-amine, CAS 931991-22-9) [2]. The dramatic functional difference between a high-affinity inhibitor and an inactive or divergent compound can be solely determined by the position of chlorine atoms.

PNMT Inhibition Regioisomerism Target Selectivity Medicinal Chemistry Neuropharmacology

[(2,3-Dichlorophenyl)methyl](2-methylbutan-2-yl)amine Application Scenarios


PNMT Chemical Biology Building Block

For research groups focused on catecholamine regulation and the phenylethanolamine N-methyltransferase (PNMT) system, this compound's 2,3-dichlorophenyl scaffold presents a superior starting point for SAR exploration compared to the 2,4- or 3,4-dichloro isomers. The known PNMT inhibition by LY-78335, which shares this exact dichloro pattern, validates the pharmacophore [1]. Procuring the pure 2,3-dichloro regioisomer is essential for building focused compound libraries aiming to modulate epinephrine biosynthesis, a strategy not replicable with incorrectly substituted analogs.

Steric and Lipophilic Physicochemical Probe

The compound serves as a model system for studying the interplay between steric hindrance and lipophilicity in tertiary amines. With a computed logP of 4.27 and a sterically congested tert-amyl group, it offers a distinct profile from its linear N-pentyl analog (logP 4.3) [2]. This makes it useful in physical organic chemistry studies examining how amine branching affects hydrogen-bonding capacity, membrane interaction, and metabolic stability, without significantly altering overall partition coefficients.

Site-Selective Cross-Coupling Intermediate

The 2,3-dichloro substitution pattern provides a unique handle for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The differential reactivity of the chlorine atoms at the ortho and meta positions relative to the methylene-amine group can be exploited for the controlled synthesis of highly functionalized, non-symmetrical biaryl or arylamine products, a synthetic advantage not offered by the symmetrical 3,4- or less hindered 2,4-regioisomers.

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